REACTION_SMILES
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[Cl:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[H-:1].[Li+:2].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[O:3]=[c:4]1[c:5]([C:10](=[O:11])[O:12][CH3:13])[n:6][cH:7][cH:8][nH:9]1>>[O:3]=[c:4]1[c:5]([C:10](=[O:11])[O:12][CH3:13])[n:6][cH:7][cH:8][n:9]1[CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ncc[nH]c1=O
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Name
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Type
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product
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Smiles
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COC(=O)c1nccn(Cc2ccccc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |